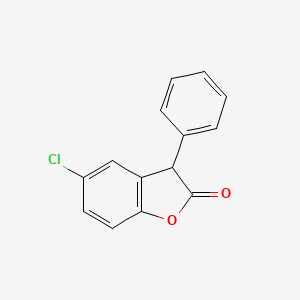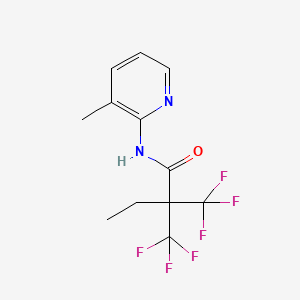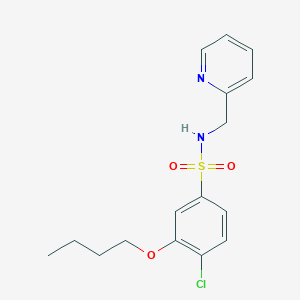![molecular formula C23H28N2O2 B4973559 3-[4-(2-tert-butyl-5-methylphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B4973559.png)
3-[4-(2-tert-butyl-5-methylphenoxy)butyl]-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(2-tert-butyl-5-methylphenoxy)butyl]-4(3H)-quinazolinone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as TQ, which is a derivative of quinazolinone and has been synthesized through various methods. In
作用机制
TQ exerts its therapeutic effects through various mechanisms. It has been shown to inhibit the activity of various enzymes and transcription factors involved in inflammation and cancer progression. TQ also induces apoptosis, a process of programmed cell death, in cancer cells. TQ has been found to modulate the activity of various signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects:
TQ has been shown to have various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of various diseases. TQ has also been shown to modulate the activity of various neurotransmitters and receptors in the brain, which may have implications in the treatment of neurological disorders.
实验室实验的优点和局限性
TQ has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its therapeutic potential. TQ has also been found to have low toxicity and can be easily administered to cells and animals. However, TQ has some limitations for lab experiments. It is not water-soluble, which may limit its use in certain experiments. TQ also has poor bioavailability, which may limit its therapeutic potential.
未来方向
There are several future directions for the study of TQ. Further research is needed to elucidate the precise mechanisms of action of TQ. Studies are also needed to investigate the potential of TQ in the treatment of various diseases, including cancer and neurological disorders. Additionally, research is needed to develop novel formulations of TQ that can improve its bioavailability and therapeutic potential.
Conclusion:
In conclusion, TQ is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TQ has been synthesized through various methods and has been extensively studied for its anti-inflammatory, antioxidant, and anticancer properties. TQ exerts its therapeutic effects through various mechanisms and has several advantages and limitations for lab experiments. There are several future directions for the study of TQ, including further elucidation of its mechanisms of action and investigation of its potential in the treatment of various diseases.
合成方法
TQ can be synthesized through various methods, including the reaction of 2-tert-butyl-5-methylphenol with 4-chlorobutyryl chloride, followed by the reaction with anthranilic acid. Another method involves the reaction of 2-tert-butyl-5-methylphenol with 4-bromo-1-butanol, followed by the reaction with anthranilic acid. Both methods result in the formation of TQ as a white crystalline solid.
科学研究应用
TQ has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. TQ has been found to inhibit the growth of various cancer cell lines, including breast, colon, and prostate cancer cells. TQ has also been shown to have neuroprotective effects and may have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
3-[4-(2-tert-butyl-5-methylphenoxy)butyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O2/c1-17-11-12-19(23(2,3)4)21(15-17)27-14-8-7-13-25-16-24-20-10-6-5-9-18(20)22(25)26/h5-6,9-12,15-16H,7-8,13-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WROMRZXIVVYEJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)(C)C)OCCCCN2C=NC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(2-tert-butyl-5-methylphenoxy)butyl]-4(3H)-quinazolinone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(2-bromo-4-chlorophenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B4973476.png)
![2-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-1-benzothiophen-3(2H)-one](/img/structure/B4973484.png)
![3,4,5-triethoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4973487.png)
![10-acetyl-11-[4-(benzyloxy)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4973490.png)
![2-[(3-fluorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B4973497.png)

![N-(3-phenylpropyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B4973516.png)

![N-[4-(4-ethyl-1-piperazinyl)phenyl][1,2,5]thiadiazolo[3,4-h]quinolin-6-amine](/img/structure/B4973524.png)
![ethyl 4-{[(2-fluorophenoxy)acetyl]amino}benzoate](/img/structure/B4973526.png)
![N-[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]-N-cyanoguanidine](/img/structure/B4973527.png)
![4-(7-methoxy-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-3-yl)-N,N-dimethylaniline](/img/structure/B4973535.png)

![1-[3-(benzyloxy)-4-methoxybenzyl]-4-(3,4,5-trimethoxybenzyl)piperazine](/img/structure/B4973549.png)